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8-Benzyl-3a-amino-1aH,5aH-

nortropane

Cat. No.: B1311996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative, represents a significant

scaffold in medicinal chemistry. The nortropane framework is a core structural element in a

variety of biologically active molecules, including neurotransmitter reuptake inhibitors. This

guide provides a comprehensive overview of the known chemical properties of 8-Benzyl-3a-
amino-1aH,5aH-nortropane, outlines potential synthetic and experimental protocols based on

related compounds, and discusses its potential pharmacological relevance.

Core Chemical Properties
The fundamental chemical and physical properties of 8-Benzyl-3a-amino-1aH,5aH-
nortropane are summarized below. This data is essential for its handling, characterization, and

application in a research setting.
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Property Value Reference

CAS Number 76272-35-0 [1]

Molecular Formula C₁₄H₂₀N₂ [1]

Molecular Weight 216.32 g/mol [1]

Boiling Point 317.1 °C at 760 mmHg [1]

Density 1.082 g/cm³ [1]

Vapor Pressure 0.000393 mmHg at 25°C [1]

Flash Point 133.4 °C [1]

Synthesis and Characterization
While a specific, detailed synthesis protocol for the endo isomer, 8-Benzyl-3a-amino-1aH,5aH-
nortropane, is not readily available in peer-reviewed literature, a plausible synthetic route can

be inferred from the procedures reported for its exo isomer and other related nortropane

analogs.

Postulated Synthetic Workflow
The synthesis would likely commence from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a

common precursor in nortropane chemistry. The key step involves the reductive amination of

the ketone to introduce the amino group at the 3-position.
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A postulated synthetic workflow for 8-Benzyl-3a-amino-1aH,5aH-nortropane.

Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar nortropane

amines.

Materials:

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Ammonium acetate (NH₄OAc)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

Reaction Setup: To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) in

dichloromethane, add ammonium acetate (10 equivalents). Stir the mixture at room

temperature for 30 minutes.

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5

equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane

(3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable solvent gradient (e.g., dichloromethane/methanol) to afford the desired 8-Benzyl-3a-
amino-1aH,5aH-nortropane.

Characterization: Confirm the structure and purity of the final compound using standard

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile: A Focus on Monoamine
Transporters
Extensive literature searches did not yield specific quantitative data regarding the binding

affinities (e.g., Kᵢ or IC₅₀ values) or the mechanism of action for 8-Benzyl-3a-amino-1aH,5aH-
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nortropane. However, the nortropane scaffold is a well-established pharmacophore that

targets monoamine transporters, including the dopamine transporter (DAT), serotonin

transporter (SERT), and norepinephrine transporter (NET). Therefore, it is plausible that 8-
Benzyl-3a-amino-1aH,5aH-nortropane may exhibit activity at these targets.

Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of 8-Benzyl-3a-amino-1aH,5aH-nortropane for monoamine

transporters, a competitive radioligand binding assay would be a standard and appropriate

method.
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A general workflow for a radioligand binding assay.

Materials:

Cell membrane preparations expressing the human dopamine, serotonin, or norepinephrine

transporter.

Radioligands:
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For DAT: [³H]WIN 35,428 or a similar high-affinity ligand.

For SERT: [³H]Citalopram or a similar high-affinity ligand.

For NET: [³H]Nisoxetine or a similar high-affinity ligand.

Test compound: 8-Benzyl-3a-amino-1aH,5aH-nortropane.

Assay buffer (e.g., Tris-HCl with appropriate salts).

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or

GBR 12909).

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand, and varying concentrations of the test compound in the assay buffer. For

determining non-specific binding, a separate set of wells will contain the membranes,

radioligand, and a high concentration of a non-labeled inhibitor.

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C)

for a duration sufficient to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate the bound from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

amount of radioactivity using a scintillation counter.

Data Analysis: The data will be analyzed using non-linear regression to determine the IC₅₀

value (the concentration of the test compound that inhibits 50% of the specific binding of the
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radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways: An Area for Future
Investigation
As there is no available data on the biological targets of 8-Benzyl-3a-amino-1aH,5aH-
nortropane, it is not possible to delineate any specific signaling pathways that it may modulate.

Should future research identify this compound as an inhibitor of monoamine transporters, its

mechanism of action would involve the blockade of neurotransmitter reuptake, leading to

increased synaptic concentrations of dopamine, serotonin, or norepinephrine. This, in turn,

would potentiate the signaling of their respective receptors.

Conclusion
8-Benzyl-3a-amino-1aH,5aH-nortropane is a nortropane derivative with defined chemical and

physical properties. While specific biological activity data is currently lacking in the public

domain, its structural similarity to known monoamine transporter inhibitors suggests that this is

a promising area for future investigation. The synthetic and experimental protocols outlined in

this guide provide a framework for the synthesis, purification, characterization, and

pharmacological evaluation of this compound, offering a starting point for researchers and drug

development professionals interested in exploring its therapeutic potential. Further studies are

warranted to elucidate its precise molecular targets and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1311996#8-benzyl-3a-amino-1ah-5ah-nortropane-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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